molecular formula C22H25FN2O5S B11244912 Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate

Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate

Cat. No.: B11244912
M. Wt: 448.5 g/mol
InChI Key: WFOPEUUORMYVDG-UHFFFAOYSA-N
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Description

METHYL 3-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}-4-METHYLBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, and a methanesulfonyl moiety. Its molecular formula is C20H23FN2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}-4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzene with methanesulfonyl chloride to form 4-fluorophenyl methanesulfonate. This intermediate is then reacted with piperidine to form 1-[(4-fluorophenyl)methanesulfonyl]piperidine. The final step involves the amidation of this intermediate with methyl 3-amino-4-methylbenzoate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}-4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 3-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}-4-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}-4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group is known to enhance the compound’s binding affinity and specificity, while the fluorophenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}-4-METHYLBENZOATE
  • METHYL 3-{1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}-4-METHYLBENZOATE
  • METHYL 3-{1-[(4-IODOPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}-4-METHYLBENZOATE

Uniqueness

The uniqueness of METHYL 3-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}-4-METHYLBENZOATE lies in its fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. This can result in different biological activities and applications.

Properties

Molecular Formula

C22H25FN2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 3-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C22H25FN2O5S/c1-15-5-8-17(22(27)30-2)12-20(15)24-21(26)18-4-3-11-25(13-18)31(28,29)14-16-6-9-19(23)10-7-16/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,24,26)

InChI Key

WFOPEUUORMYVDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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